molecular formula C11H12IN3O2 B12277348 tert-butyl 7-iodo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate

tert-butyl 7-iodo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate

Cat. No.: B12277348
M. Wt: 345.14 g/mol
InChI Key: HGJCZDUYKAAQJT-UHFFFAOYSA-N
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Description

tert-Butyl 7-iodo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate: is a heterocyclic compound with the molecular formula C11H12IN3O2. It is a derivative of pyrrolopyrazine, characterized by the presence of an iodine atom at the 7th position and a tert-butyl ester group at the 5th position of the pyrrolo[2,3-b]pyrazine ring. This compound is primarily used in research and development, particularly in the fields of medicinal chemistry and organic synthesis .

Preparation Methods

The synthesis of tert-butyl 7-iodo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

tert-Butyl 7-iodo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include organometallic compounds and nucleophiles like amines and thiols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form more complex molecules.

Scientific Research Applications

tert-Butyl 7-iodo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 7-iodo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate is not well-documented. its derivatives are known to interact with various molecular targets, including kinases and other enzymes. These interactions can modulate signaling pathways and biological processes, making the compound valuable in drug discovery .

Comparison with Similar Compounds

tert-Butyl 7-iodo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate can be compared with other pyrrolopyrazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 7-iodopyrrolo[2,3-b]pyrazine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12IN3O2/c1-11(2,3)17-10(16)15-6-7(12)8-9(15)14-5-4-13-8/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGJCZDUYKAAQJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=NC=CN=C21)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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